molecular formula C36H44N4 B173376 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane CAS No. 18084-64-5

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Cat. No. B173376
CAS RN: 18084-64-5
M. Wt: 532.8 g/mol
InChI Key: VXOJKUWHCFFUCO-UHFFFAOYSA-N
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Description

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is a macrocyclic ligand . It is a tetrabenzylated derivative of cyclam . In its solid state, it behaves as a fluoride receptor .


Synthesis Analysis

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane can be synthesized through improved routes . The product is obtained by crystallization after the reaction mixture is alkalized .


Molecular Structure Analysis

The molecular structure of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is C36H44N4 . It is structurally simple, symmetrical, and polyfunctional .


Chemical Reactions Analysis

The four benzyl groups of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane provide strong adsorption capacity for polycyclic aromatic hydrocarbons (PAHs) due to their π–π stacking interaction .


Physical And Chemical Properties Analysis

The boiling point of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is 639.2±50.0 C at 760 mmHg and its melting point is 140-142 C . It has a molecular weight of 532.77 .

Scientific Research Applications

Biomedical Imaging

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, also known as DOTA, has made a significant impact on the field of diagnostic imaging . It is the only metal chelate in use in medical diagnostics that significantly impacts all major imaging modalities . These include Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging .

Versatility with Metal Ions

DOTA is versatile due to its ability to complex a variety of metal ions . This versatility has driven research into the chemistry of DOTA and the modification of the substituent pendant arms of this macrocycle to create functional, targeted, and dual-modal imaging agents .

Use with Lanthanides

The primary use of DOTA has been with the lanthanide series of metals . These include gadolinium for MRI, europium and terbium for fluorescence, and neodymium for near infra-red imaging .

Conjugation with Peptides

The ease with which DOTA can be conjugated to peptides has given rise to targeted imaging agents seen in the PET, SPECT, and radiotherapy fields . These modalities use a variety of radiometals that complex with DOTA, such as 64 Cu and 68 Ga for clinical PET scans, and 111 In and 90 Y for SPECT and radiotherapy .

Industrial Scale Production

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane can be prepared on an industrial scale by the cyclotetramerization of benzylaziridine . This process is crucial for the large-scale production of various metal-containing pharmaceutically used complexes .

Preparation of Tetra-Armed 1,4,7,10-Tetraazacyclododecane

1,7-dibenzyl-1,4,7,10-tetraazacyclododecane is a crucial intermediate in the preparation of tetra-armed 1,4,7,10-tetraazacyclododecane . This involves two benzyl groups at N1- and N7- positions and two other aromatic groups at N4- and N10- positions .

Mechanism of Action

Target of Action

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is a tetrabenzylated derivative of cyclam . It primarily targets fluoride ions, behaving as a fluoride receptor in its solid state .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane. Factors such as temperature, pH, and the presence of other ions could potentially affect its ability to act as a fluoride receptor. It is stored under nitrogen and protected from light to maintain its stability .

Safety and Hazards

When handling 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The versatility of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane and its derivatives, such as DOTA, has driven research into the chemistry of these compounds and the modification of the substituent pendant arms of this macrocycle to create functional, targeted, and dual-modal imaging agents . This has significant implications for the field of diagnostic imaging .

properties

IUPAC Name

1,4,7,10-tetrabenzyl-1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N4/c1-5-13-33(14-6-1)29-37-21-23-38(30-34-15-7-2-8-16-34)25-27-40(32-36-19-11-4-12-20-36)28-26-39(24-22-37)31-35-17-9-3-10-18-35/h1-20H,21-32H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOJKUWHCFFUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30330261
Record name 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

CAS RN

18084-64-5
Record name 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane
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Record name 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane interact with metal ions, and what are the structural implications?

A1: 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane (TBCD) acts as a macrocyclic ligand, meaning it can bind to metal ions through its four nitrogen atoms. [, ] This forms a stable complex with a cavity size suitable for accommodating various transition metals. The benzyl groups on the TBCD structure can influence the geometry of the resulting complex, leading to distortions from ideal geometries like square planar or tetrahedral. [, ] For example, in a study involving a Co(II) complex, TBCD coordinated to the metal center in a tetradentate fashion, resulting in a distorted square pyramidal geometry. []

Q2: What spectroscopic techniques are commonly used to characterize complexes containing 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane?

A2: Several spectroscopic techniques are employed to characterize TBCD-containing complexes. X-ray crystallography can reveal the solid-state structure, including bond lengths and angles. [, ] Electron paramagnetic resonance (EPR) spectroscopy provides information about the electronic structure and coordination environment of paramagnetic metal centers. [] Resonance Raman (rRaman) spectroscopy can identify specific functional groups, such as metal-oxo bonds, within the complex. [] Additionally, X-ray absorption spectroscopy (XAS) techniques, including Extended X-ray Absorption Fine Structure (EXAFS), can probe the local coordination environment and oxidation state of the metal center. []

Q3: Has 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane been utilized in material science applications?

A3: Yes, TBCD's ability to strongly bind to metal ions makes it valuable in material science. For instance, it has been successfully incorporated into magnetic nanoparticles. [] Specifically, TBCD-modified Fe3O4 nanoparticles were developed for magnetic solid-phase extraction (MSPE) of polycyclic aromatic hydrocarbons (PAHs) from environmental water samples. [] The benzyl groups of TBCD facilitated strong π-π stacking interactions with the PAHs, enabling efficient and selective extraction. []

Q4: Have there been any computational studies on 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane-containing complexes?

A4: Yes, Density Functional Theory (DFT) calculations have been employed to develop structural models and understand the electronic properties of TBCD-containing complexes. [] For example, DFT calculations were used to elucidate the hydrogen bonding interactions and the resulting polarization of Co-oxo bonds in a Co(IV)-oxo complex with a protonated TBCD ligand. [] These calculations provided insights into the complex's reactivity in hydrogen and oxygen atom transfer reactions. []

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